KHG26693
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Overview
Description
KHG26693 is an anti-inflammatory and antioxidant agent. It acts by significantly decreasing blood glucose, triglycerides, cholesterol and increased insulin.
Scientific Research Applications
Neuroprotective and Antioxidative Effects
KHG26693, also known as N-adamantyl-4-methylthiazol-2-amine, has been studied for its potential neuroprotective and antioxidative effects. Research has shown that this compound can suppress amyloid β-induced neuronal oxidative damage in cortical neurons. This compound was found to attenuate cytotoxicity, oxidative stress, and mitochondrial membrane potential impairment in neurons (Cho et al., 2016). Similarly, this compound demonstrated protective effects against glutamate-induced oxidative stress and inflammation in rat brains, suggesting its role as a neuroprotective and antioxidative agent (Yang et al., 2017).
Potential in Diabetes Treatment
This compound has also been investigated for its therapeutic potential in diabetes. A study on streptozotocin-induced diabetic rats showed that this compound significantly decreased blood glucose and cholesterol levels, suggesting its effectiveness in managing diabetes symptoms. The study highlighted its anti-inflammatory and antioxidative properties, which could be beneficial in diabetes treatments (Yang et al., 2014).
Anti-inflammatory Properties in Brain Inflammation
Further research into this compound has revealed its potential in reducing brain inflammation. One study reported that this compound could prevent lipopolysaccharide (LPS)-induced brain inflammation in mice, reducing inflammatory markers and oxidative stress in the hippocampus (Cho et al., 2015). Additionally, its effects on microglial cells indicate its potential in treating neuroinflammatory pathologies, such as multiple sclerosis and Alzheimer's disease (Kim et al., 2014).
Mitigating Glutamate-Induced Autophagic Cell Death
Another aspect of this compound's research applications is its role in mitigating glutamate-induced autophagic cell death in cortical neurons. The compound was found to regulate signaling pathways that protect against glutamate-induced cytotoxicity, highlighting its potential therapeutic benefits (Yang et al., 2020).
Neuroprotective Effects Against Amyloid Beta-Induced Stress
This compound has also been studied for its neuroprotective effects against amyloid beta-induced oxidative stress in the mouse hippocampus. The compound's ability to decrease oxidative stress markers and regulate antioxidative enzymes suggests its potential in treating conditions related to amyloid beta, such as Alzheimer's disease (Kim et al., 2017).
Properties
CAS No. |
1497249-95-2 |
---|---|
Molecular Formula |
C14H20N2S |
Molecular Weight |
248.38 |
IUPAC Name |
N-(adamantan-1-yl)-4-methylthiazol-2-amine |
InChI |
InChI=1S/C14H20N2S/c1-9-8-17-13(15-9)16-14-5-10-2-11(6-14)4-12(3-10)7-14/h8,10-12H,2-7H2,1H3,(H,15,16) |
InChI Key |
JMRLYCMPIVIOSE-UHFFFAOYSA-N |
SMILES |
CC1=CSC(NC23CC4CC(C3)CC(C4)C2)=N1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KHG26693; KHG 26693; KHG-26693; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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